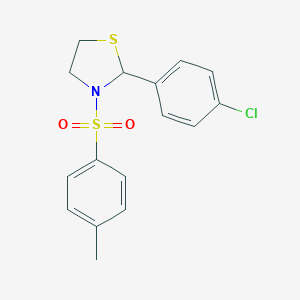
2-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is characterized by the presence of a chloro-phenyl group and a toluene-sulfonyl group attached to the thiazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the reaction of 4-chlorobenzaldehyde with toluene-4-sulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions may include:
- Solvent: Common solvents include dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be studied for its biological activity and potential as a pharmacophore.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-phenyl)-thiazolidine: Lacks the toluene-sulfonyl group.
3-(Toluene-4-sulfonyl)-thiazolidine: Lacks the chloro-phenyl group.
2-Phenyl-3-(toluene-4-sulfonyl)-thiazolidine: Lacks the chloro substituent on the phenyl ring.
Uniqueness
2-(4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE is unique due to the presence of both the chloro-phenyl and toluene-sulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C16H16ClNO2S2 |
|---|---|
Molecular Weight |
353.9g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C16H16ClNO2S2/c1-12-2-8-15(9-3-12)22(19,20)18-10-11-21-16(18)13-4-6-14(17)7-5-13/h2-9,16H,10-11H2,1H3 |
InChI Key |
ILUJHWOOKCFYRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B392984.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392987.png)
![9-nitro-1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B392989.png)
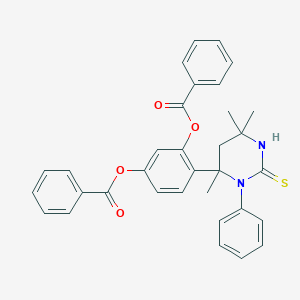
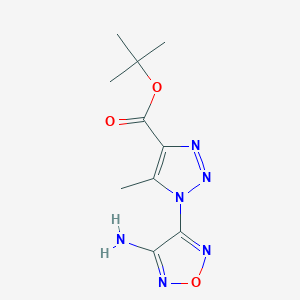
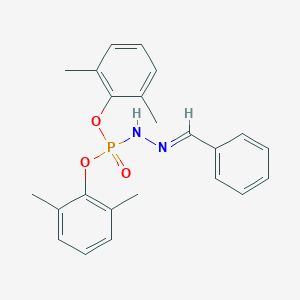
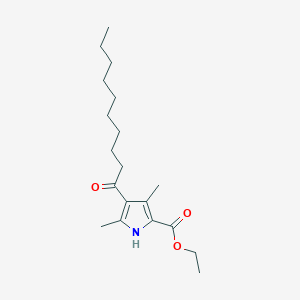


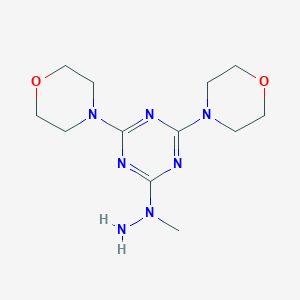
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanohydrazide](/img/structure/B393004.png)
![2-amino-4-(4-bromothiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B393005.png)
![3-[4-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)phenyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B393006.png)

